3-Hydroxy-7-methoxy-2-naphthoic acid
CAS No.: 143355-56-0
Cat. No.: VC21121098
Molecular Formula: C12H10O4
Molecular Weight: 218.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143355-56-0 |
---|---|
Molecular Formula | C12H10O4 |
Molecular Weight | 218.2 g/mol |
IUPAC Name | 3-hydroxy-7-methoxynaphthalene-2-carboxylic acid |
Standard InChI | InChI=1S/C12H10O4/c1-16-9-3-2-7-6-11(13)10(12(14)15)5-8(7)4-9/h2-6,13H,1H3,(H,14,15) |
Standard InChI Key | UDAQUPSJOGVPIX-UHFFFAOYSA-N |
SMILES | COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)O |
Canonical SMILES | COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)O |
Introduction
Chemical Structure and Identification
3-Hydroxy-7-methoxy-2-naphthoic acid consists of a naphthalene ring system substituted with a hydroxyl group at position 3, a methoxy group at position 7, and a carboxylic acid group at position 2. This arrangement of functional groups gives the compound distinctive chemical properties that contribute to its applications in various fields.
Chemical Identifiers
The compound is uniquely identified through various chemical database systems and nomenclature standards as detailed in Table 1:
Identifier Type | Value |
---|---|
CAS Number | 143355-56-0 |
Molecular Formula | C₁₂H₁₀O₄ |
Molecular Weight | 218.21 g/mol |
IUPAC Name | 3-hydroxy-7-methoxynaphthalene-2-carboxylic acid |
InChI | InChI=1S/C12H10O4/c1-16-9-3-2-7-6-11(13)10(12(14)15)5-8(7)4-9/h2-6,13H,1H3,(H,14,15) |
InChIKey | UDAQUPSJOGVPIX-UHFFFAOYSA-N |
SMILES | COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)O |
MDL Number | MFCD00059082 |
Table 1: Chemical identifiers for 3-Hydroxy-7-methoxy-2-naphthoic acid
The chemical structure contains several functional groups that contribute to its reactivity and potential applications in chemical synthesis and biological studies. The hydroxyl group at position 3 and the carboxylic acid moiety at position 2 can participate in various chemical reactions, while the methoxy group at position 7 influences the electronic properties of the naphthalene core .
Physical and Chemical Properties
3-Hydroxy-7-methoxy-2-naphthoic acid exists as a crystalline solid under standard conditions and possesses several notable physical and chemical properties that determine its behavior in different environments and reactions.
Physical Properties
The compound is available commercially as a crystalline powder with a high degree of purity, typically ≥97.0% as determined by HPLC and titration analysis . Table 2 summarizes the key physical properties of this compound:
Property | Value |
---|---|
Physical State (20°C) | Solid/Crystalline Powder |
Appearance | Crystalline |
Purity | ≥97.0% (HPLC, Titration) |
Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
Table 2: Physical properties of 3-Hydroxy-7-methoxy-2-naphthoic acid
Chemical Properties
The presence of both hydroxyl and carboxyl groups gives this compound acidic characteristics. The carboxylic acid group can readily form salts with bases, as evidenced by the existence of its sodium salt derivative . The hydroxyl group at position 3 contributes to its ability to participate in hydrogen bonding and serves as a potential site for chemical modifications.
Spectroscopic Properties
Mass spectrometry data reveals characteristic fragmentation patterns for this compound. In electrospray ionization mass spectrometry (ESI-MS), the compound shows specific mass-to-charge ratios (m/z) for different adducts as shown in Table 3:
Adduct | m/z | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 219.06518 | 144.2 |
[M+Na]⁺ | 241.04712 | 157.4 |
[M+NH₄]⁺ | 236.09172 | 151.9 |
[M+K]⁺ | 257.02106 | 152.1 |
[M-H]⁻ | 217.05062 | 145.4 |
[M+Na-2H]⁻ | 239.03257 | 149.7 |
[M]⁺ | 218.05735 | 146.3 |
[M]⁻ | 218.05845 | 146.3 |
Table 3: Mass spectrometry data for 3-Hydroxy-7-methoxy-2-naphthoic acid
These spectroscopic properties are valuable for analytical identification and structural confirmation of the compound in research and quality control applications.
Synthesis and Preparation Methods
Several synthetic approaches can be employed to produce 3-Hydroxy-7-methoxy-2-naphthoic acid, ranging from classical organic synthesis to enzymatic methods.
Enzymatic Preparation
Research has demonstrated the enzymatic preparation of 3-Hydroxy-7-methoxy-2-naphthoic acid using specific enzymes. In one study, the reaction mixture for enzymatic synthesis contained 300 μM NcsB1 (an AdoMet-dependent O-methyltransferase), 2 mM AdoMet (S-adenosyl-L-methionine), and 10 mM of the appropriate precursor in 100 mM sodium phosphate buffer (pH 6.0) . The reaction was incubated at 25°C for 22 hours with occasional shaking, resulting in the formation of the target compound .
Chemical Synthesis
Although the search results don't provide detailed step-by-step chemical synthesis procedures specifically for 3-Hydroxy-7-methoxy-2-naphthoic acid, it is generally synthesized through various organic synthesis routes involving naphthalene derivatives. The synthesis typically involves appropriate substitution patterns on the naphthalene core followed by functionalization to introduce the required hydroxyl, methoxy, and carboxylic acid groups.
Applications and Research Findings
3-Hydroxy-7-methoxy-2-naphthoic acid has several important applications in scientific research and chemical synthesis, particularly in the fields of enzymology, biosynthetic pathway studies, and as a building block for more complex molecules.
Role in Biosynthetic Pathways
One of the most significant research applications of 3-Hydroxy-7-methoxy-2-naphthoic acid is in the study of biosynthetic pathways, particularly those involving the enzyme NcsB1, an S-adenosyl-L-methionine (AdoMet)-dependent O-methyltransferase. NcsB1 catalyzes the regiospecific O-methylation of various naphthoic acids, including 3-Hydroxy-7-methoxy-2-naphthoic acid .
Research has shown that NcsB1 absolutely requires the ortho-hydroxy naphthoic acid scaffold for substrate recognition but displays significant substrate promiscuity by catalyzing regiospecific O-methylation of other available hydroxyl groups . This enzyme is involved in the biosynthesis of the naphthoic acid moiety of the neocarzinostatin (NCS) chromophore, a component with potential applications in anticancer research .
Environmental Applications
Studies have investigated the sorption behavior of naphthoic acids, including 3-Hydroxy-7-methoxy-2-naphthoic acid, to estuarine sediments. This research has implications for understanding the environmental fate and transport of such compounds in aquatic ecosystems . Table 4 presents some data related to the physico-chemical properties relevant to the sorption behavior of 3-Hydroxy-7-methoxy-2-naphthoic acid:
Molecular Weight | Log Kow | Log D | pKa | Log Kow,n |
---|---|---|---|---|
200.2 | 2.77 | 0.248 | 3.34 | 0.781 |
Table 4: Physico-chemical properties of 3-Hydroxy-7-methoxy-2-naphthoic acid relevant to sorption behavior
In this context, Log Kow represents the octanol-water partition coefficient, Log D is the distribution coefficient, pKa is the acid dissociation constant, and Log Kow,n is the octanol-water partition coefficient for the neutral species. These parameters are crucial for predicting the environmental behavior of the compound .
Synthetic Applications
3-Hydroxy-7-methoxy-2-naphthoic acid serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups provide multiple sites for chemical modifications, making it a versatile building block in pharmaceutical and fine chemical synthesis.
Hazard Category | Classification |
---|---|
Acute Toxicity (Oral) | Category 4 - Harmful if swallowed |
Acute Toxicity (Dermal) | Category 4 - Harmful in contact with skin |
Acute Toxicity (Inhalation) | Category 4 - Harmful if inhaled |
Skin Corrosion/Irritation | Category 2 - Causes skin irritation |
Serious Eye Damage/Eye Irritation | Category 2 - Causes serious eye irritation |
Specific Target Organ Toxicity - Single Exposure | Category 3 - May cause respiratory irritation |
Table 5: Hazard classifications for 3-Hydroxy-7-methoxy-2-naphthoic acid
Related Compounds
Several compounds are structurally or functionally related to 3-Hydroxy-7-methoxy-2-naphthoic acid, including its salt derivatives and structural analogs.
Sodium 3-hydroxy-7-methoxy-2-naphthoate
Sodium 3-hydroxy-7-methoxy-2-naphthoate is the sodium salt of 3-Hydroxy-7-methoxy-2-naphthoic acid, with the molecular formula C₁₂H₉NaO₄ and a molecular weight of 240.19 g/mol . This salt is formed by the neutralization of the carboxylic acid group with sodium hydroxide.
The sodium salt can be used as a precursor in certain synthetic transformations. For example, one reported reaction involves the treatment of sodium 3-hydroxy-7-methoxy-2-naphthoate with methanol in the presence of concentrated sulfuric acid under reflux conditions for 5 hours, which yields 4-hydroxy-7-methoxybenzo[g]coumarin with a 67% yield .
Structural Analogs
A notable structural analog is 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid (molecular formula C₁₃H₁₂O₄, molecular weight 232.23 g/mol), which differs from 3-Hydroxy-7-methoxy-2-naphthoic acid in the position of the hydroxyl group (position 2 instead of 3), the position of the carboxylic acid group (position 1 instead of 2), and the presence of an additional methyl group at position 5 .
This analog has been identified as a bacterial metabolite and has a role in the biosynthesis of neocarzinostatin, an antitumor antibiotic . The structural similarities between these compounds suggest that they might have related biochemical roles and potentially similar applications in research and synthesis.
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